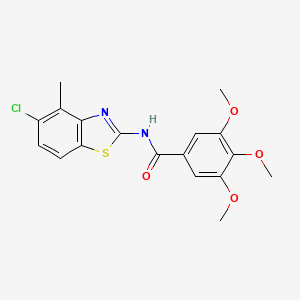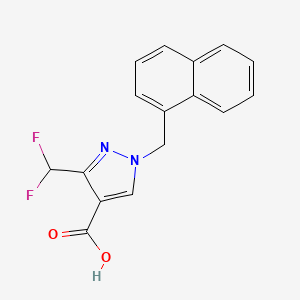
3-(Difluoromethyl)-1-(1-naphthylmethyl)-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethyl)-1-(1-naphthylmethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DFP-10825 and is widely used in scientific research for its unique properties.
Wirkmechanismus
The mechanism of action of DFP-10825 is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in the development of various diseases. It has also been found to modulate the immune response, leading to its anti-inflammatory properties.
Biochemical and Physiological Effects:
DFP-10825 has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and modulate the immune response. In addition, it has been found to have a neuroprotective effect, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DFP-10825 has several advantages for use in laboratory experiments. It is easy to synthesize, and its purity can be easily monitored. It is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, the limitations of DFP-10825 include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the use of DFP-10825 in scientific research. One potential application is in the development of new drugs for the treatment of cancer and other diseases. Another potential application is in the development of new anti-inflammatory agents. Additionally, DFP-10825 may have applications in the field of neurodegenerative diseases, as it has been found to have a neuroprotective effect. Further research is needed to fully understand the potential applications of DFP-10825 in these and other fields.
In conclusion, DFP-10825 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique properties make it a valuable tool for use in laboratory experiments, and its potential applications in the development of new drugs make it an exciting area of research. Further studies are needed to fully understand the potential of DFP-10825 in various fields.
Synthesemethoden
The synthesis of DFP-10825 involves the reaction of 1-(1-naphthylmethyl)-1H-pyrazole-4-carboxylic acid with difluoromethyl iodide in the presence of a base. The reaction takes place under mild conditions and yields DFP-10825 in high purity.
Wissenschaftliche Forschungsanwendungen
DFP-10825 has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been used in the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
3-(difluoromethyl)-1-(naphthalen-1-ylmethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O2/c17-15(18)14-13(16(21)22)9-20(19-14)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,9,15H,8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEYLQYALOEXGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=C(C(=N3)C(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


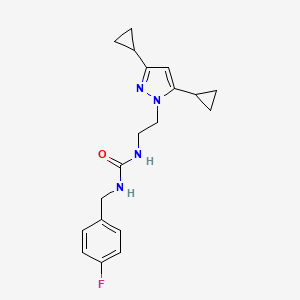
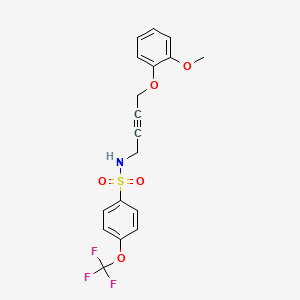
![4-(diethylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2897712.png)
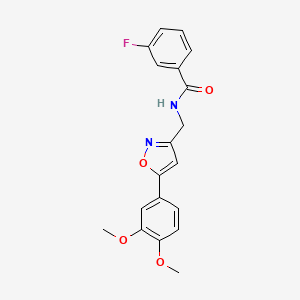
![Tert-butyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2897717.png)
![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2897718.png)


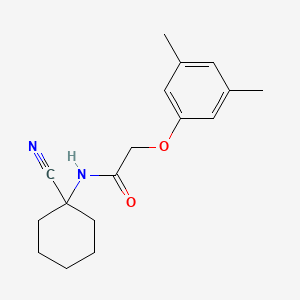
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)isobutyramide](/img/structure/B2897722.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-N'-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]urea](/img/structure/B2897724.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(2-phenylethyl)acetamide](/img/structure/B2897725.png)
